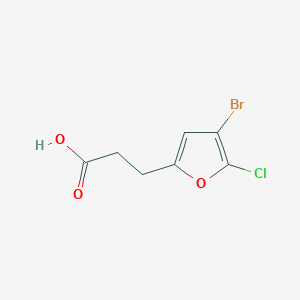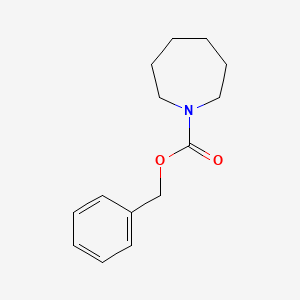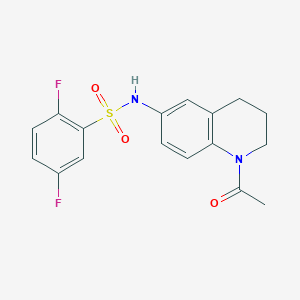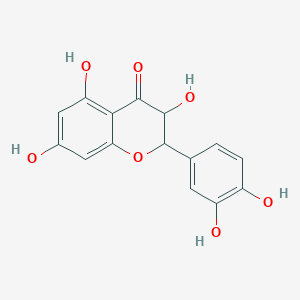
3-(4-Bromo-5-chlorofuran-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromo-5-chlorofuran-2-yl)propanoic acid is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a bromine and chlorine atom attached to the furan ring, along with a propanoic acid side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-5-chlorofuran-2-yl)propanoic acid typically involves the bromination and chlorination of a furan derivative, followed by the introduction of a propanoic acid group. One common method involves the reaction of 4-bromo-5-chlorofuran with a suitable propanoic acid derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper salts to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
3-(4-Bromo-5-chlorofuran-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine and chlorine substituents to hydrogen, resulting in a dehalogenated product.
Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dehalogenated furan derivatives. Substitution reactions can result in a variety of functionalized furan compounds.
科学的研究の応用
3-(4-Bromo-5-chlorofuran-2-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
作用機序
The mechanism of action of 3-(4-Bromo-5-chlorofuran-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms on the furan ring can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. Additionally, the propanoic acid group can form hydrogen bonds, further stabilizing the interaction. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-(4-Bromo-5-chlorofuran-2-yl)acetic acid: Similar structure but with an acetic acid side chain instead of propanoic acid.
3-(4-Bromo-5-chlorofuran-2-yl)butanoic acid: Contains a butanoic acid side chain, offering different chemical properties.
3-(4-Bromo-5-chlorofuran-2-yl)propanoic acid methyl ester: The esterified form of the compound, which may have different solubility and reactivity.
Uniqueness
This compound is unique due to its specific combination of halogen substituents and the propanoic acid side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
IUPAC Name |
3-(4-bromo-5-chlorofuran-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO3/c8-5-3-4(12-7(5)9)1-2-6(10)11/h3H,1-2H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMGTBCKHVDIQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1Br)Cl)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-N-{4-[(3-methyl-2,4-dioxo-1,3-thiazolan-5-yl)methyl]phenyl}acetamide](/img/structure/B2748257.png)

![ethyl 2-[(5-{[(3,4-dimethoxyphenyl)formamido]methyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2748259.png)
![3-(4-Chlorobenzyl)-7-((dimethylamino)methyl)benzo[d]isoxazol-6-ol](/img/structure/B2748261.png)
![5-[(E)-2-nitroethenyl]-1H-imidazole hydrochloride](/img/structure/B2748263.png)
![3,7,9-trimethyl-1-nonyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2748264.png)
![1-(4-cyclopentylpiperazin-1-yl)-2-ethyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B2748268.png)
![1-[4-(Propane-2-sulfonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2748269.png)
![1-methyl-3-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-1H-pyrazole-5-carboxamide](/img/structure/B2748272.png)

![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}furan-2-carboxamide](/img/structure/B2748274.png)

![(4-(1H-pyrrol-1-yl)phenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2748277.png)
![3,5-dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2748280.png)
